

Application Notes and Protocols: Tofogliflozin in Mouse Models of Diabetes

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Compound of Interest

Compound Name: TOFOGLIFLOZIN

Cat. No.: B8069257

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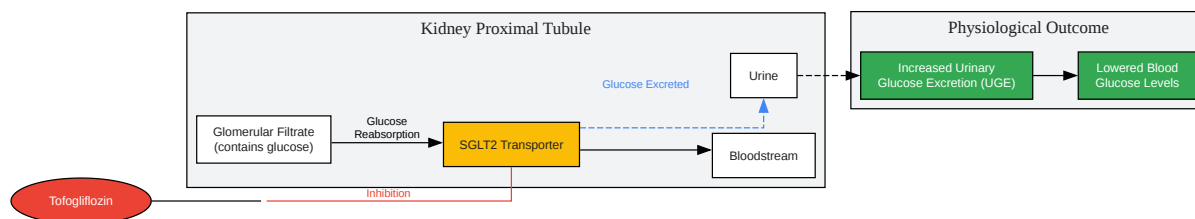
Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofogliflozin is a potent and highly selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a protein primarily responsible for glucose reabsorption in the kidneys.^{[1][2]} By inhibiting SGLT2, **tofogliflozin** promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.^[1] This mechanism makes it a valuable tool for studying glycemic control and the progression of diabetic complications in various preclinical models. These application notes provide a summary of dosages and detailed experimental protocols for the use of **tofogliflozin** in established mouse models of type 1 and type 2 diabetes.

Mechanism of Action

Tofogliflozin exerts its therapeutic effect by specifically targeting SGLT2 in the proximal tubules of the kidney. This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion and a subsequent reduction in plasma glucose levels.



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Caption: Mechanism of **Tofogliflozin** via SGLT2 Inhibition.

Tofogliflozin Dosage and Administration Summary

The appropriate dosage and administration route for **tofogliflozin** can vary depending on the mouse model and the specific research question. The following table summarizes dosages reported in the literature.

Mouse Model	Diabetes Type	Dosage	Administration Route	Duration	Key Findings	Reference
db/db	Type 2	0.1, 0.3, 1, 3, 10 mg/kg	Oral Gavage (once daily)	4 weeks	Dose-dependent reduction in HbA1c and improved glucose tolerance. [3]	[3]
db/db	Type 2	~5 mg/kg/day (0.004% in chow)	Medicated Chow	8 weeks	Sustained decrease in blood glucose; improved retinal neurovascular coupling. [4]	[4]
db/db	Type 2	0.005% or 0.015% in chow	Medicated Chow	8 weeks	Prevented increased urinary albumin/creatinine ratio and attenuated glomerular hypertrophy. [5]	[5]
KK-Ay	Type 2	0.015% in chow	Medicated Chow	8 weeks	Lowered HbA1c; improved	[2][6]

						glomerular and tubulointer stitial damage.[2] [6]
ApoE- deficient (STZ- induced)	Type 1	~1.71 mg/kg/day (0.005% in chow)	Medicated Chow	6 weeks		Markedly decreased blood glucose and suppressed atherosclerosis.[7]

Experimental Protocols

Protocol 1: Evaluation of Glycemic Control in db/db Mice via Oral Gavage

This protocol is designed to assess the acute and chronic effects of **tofogliflozin** on hyperglycemia and glucose tolerance.

1. Animals and Acclimatization:

- Model: Male db/db mice, 8 weeks of age.[3]
- Housing: House mice under standard conditions with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
- Acclimatization: Allow a one-week acclimatization period before the start of the experiment.

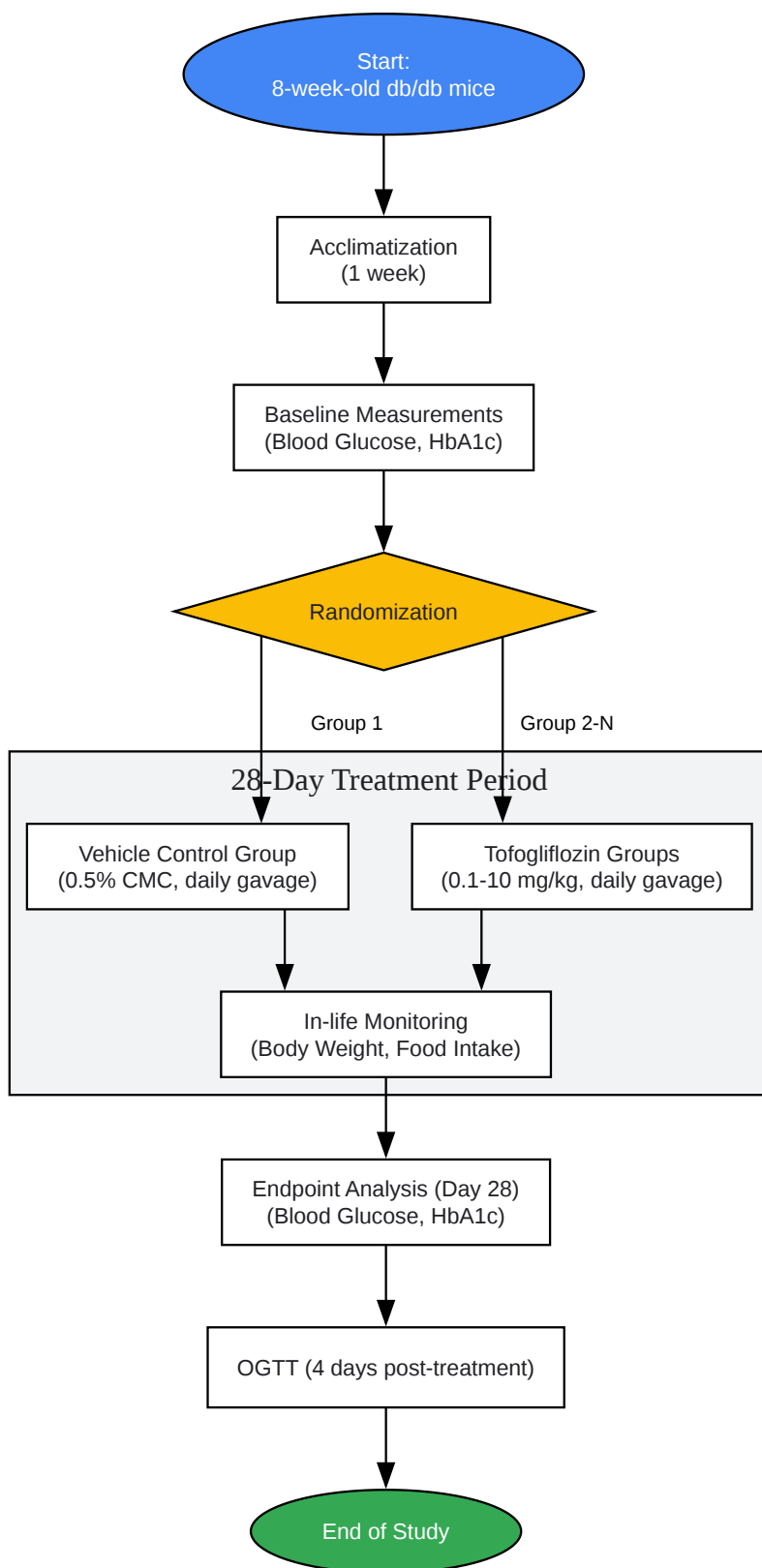
2. Tofogliflozin Preparation:

- Vehicle: Prepare a 0.5% carboxymethyl cellulose (CMC) solution in sterile water.[3]

- Drug Solution: Suspend **tofogliflozin** powder in the 0.5% CMC vehicle to achieve final concentrations for desired dosages (e.g., 0.1, 0.3, 1, 3, 10 mg/kg).[\[3\]](#)
Prepare fresh daily or according to compound stability data.

3. Experimental Procedure:

- Baseline: Collect blood samples from the tail vein to measure baseline blood glucose, glycated hemoglobin (HbA1c), and plasma insulin.[\[3\]](#)
- Randomization: Randomly assign mice to vehicle control or **tofogliflozin** treatment groups.
- Administration: Administer the prepared **tofogliflozin** suspension or vehicle via oral gavage once daily for 28 days.[\[3\]](#)
- Monitoring:
 - Measure body weight and food consumption at intervals of 1 to 4 days.[\[3\]](#)
 - For acute effects, blood glucose can be monitored at several time points (e.g., 0, 2, 4, 6, 12 hours) after the first dose.[\[3\]](#)
- Endpoint Analysis (Day 28): Collect blood samples to measure final blood glucose, HbA1c, and plasma insulin levels.[\[3\]](#)
- Oral Glucose Tolerance Test (OGTT): Four days after the final drug administration, perform an OGTT. Fast mice overnight, administer a glucose solution (e.g., 2 g/kg) via oral gavage, and measure blood glucose at 0, 30, 60, 120, and 240 minutes post-glucose load.[\[3\]](#)



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Caption: Workflow for Oral Gavage Study in db/db Mice.

Protocol 2: Long-Term Administration in Medicated Chow for Diabetic Complications

This protocol is suitable for long-term studies investigating the effects of **tofogliflozin** on the progression of diabetic complications such as nephropathy or retinopathy.

1. Animals and Acclimatization:

- Models:
 - Diabetic Kidney Disease: Male KK-Ay mice, starting at 6-7 weeks of age.[\[2\]](#)[\[8\]](#)
 - Diabetic Retinopathy: Male db/db mice, starting at 6 weeks of age.[\[4\]](#)
- Housing & Acclimatization: As described in Protocol 1.

2. Medicated Chow Preparation:

- Calculation: Determine the required concentration of **tofogliflozin** in the chow based on the target dose (e.g., 5 mg/kg/day) and the average daily food consumption of the specific mouse strain.
- Example Concentrations:
 - 0.004% **tofogliflozin** for a target of 5 mg/kg/day.[\[4\]](#)
 - 0.015% **tofogliflozin** for studies on diabetic kidney disease.[\[2\]](#)[\[8\]](#)
- Mixing: Thoroughly mix the calculated amount of **tofogliflozin** powder with standard powdered mouse chow to ensure uniform distribution. The mixture can then be provided as is or re-pelleted.

3. Experimental Procedure:

- Baseline: At the designated starting age (e.g., 7 weeks), measure baseline parameters such as body weight, blood glucose, HbA1c, and urinary albumin/creatinine ratio (for kidney studies).[\[2\]](#)[\[8\]](#)
- Randomization: Divide mice into a control group (standard chow) and a treatment group (medicated chow).

- Administration: Provide the respective diets ad libitum for the duration of the study (e.g., 8 weeks).[\[2\]](#)[\[8\]](#)
- Monitoring:
 - Measure body weight, food intake, and water intake weekly.[\[2\]](#)
 - Measure blood glucose and HbA1c at regular intervals (e.g., every 2-4 weeks).[\[2\]](#)[\[4\]](#)
- Endpoint Analysis:
 - At the end of the treatment period, perform final measurements of glycemic parameters.
 - Collect urine over 24 hours using metabolic cages to measure albumin and creatinine.[\[2\]](#)
 - Euthanize animals and collect tissues (kidneys, pancreas, eyes, aorta) for histological analysis (e.g., glomerular size, mesangial matrix expansion, podocyte loss) and molecular analysis (e.g., expression of inflammatory markers like MCP-1 and KIM-1).[\[2\]](#)[\[5\]](#)[\[7\]](#)

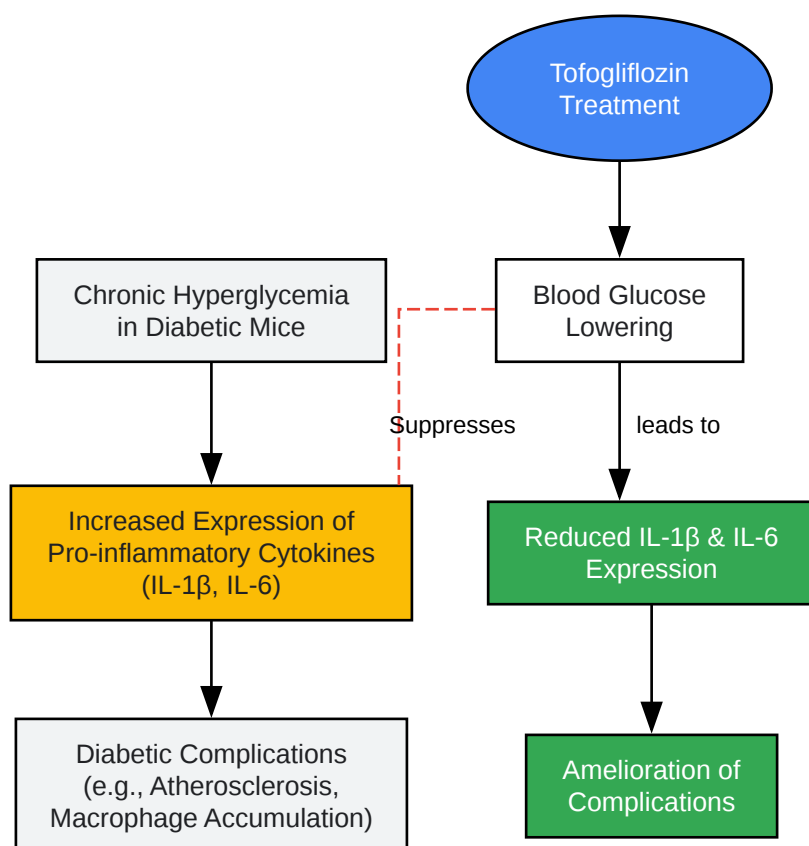
Summary of Tofogliflozin Effects

Parameter	Mouse Model	Treatment Details	Result	Reference
Blood Glucose	db/db	5 mg/kg/day in chow for 8 weeks	Reduced from 440.2 mg/dL (control) to 262.2 mg/dL (treated) at 14 weeks of age.[4]	[4]
HbA1c	db/db	≥0.3 mg/kg via oral gavage for 4 weeks	Significantly reduced compared to vehicle-treated group.[3]	[3]
HbA1c	KK-Ay	0.015% in chow for 8 weeks	Significantly lowered compared to non-treated diabetic mice.[2][6]	[2][6]
Plasma Insulin	db/db	≥3 mg/kg via oral gavage for 4 weeks	Prevented the decrease in insulin levels seen in the vehicle group.[3]	[3]
Plasma Insulin	db/db	0.015% in chow for 8 weeks	Significantly increased compared to untreated group at 8 weeks.[5]	[5]
Urinary Albumin/Creatinine Ratio	db/db	0.005% or 0.015% in chow for 8 weeks	Prevented the increase observed in untreated diabetic mice.[5]	[5]

Atherosclerosis	ApoE-deficient (STZ-induced)	0.005% in chow for 6 weeks	Significantly reduced Sudan IV-positive atherosclerotic areas.[7]	[7]
Inflammatory Cytokines (Peritoneal Macrophages)	ApoE-deficient (STZ-induced)	0.005% in chow for 6 weeks	Significantly reduced expression of IL-1 β and IL-6.[7]	[7]

Tofogliflozin's Anti-Inflammatory Effect

In addition to glycemic control, studies suggest **tofogliflozin** may suppress inflammation associated with hyperglycemia. In diabetic ApoE-deficient mice, **tofogliflozin** treatment not only lowered blood glucose but also significantly reduced the expression of pro-inflammatory cytokines IL-1 β and IL-6 in peritoneal macrophages, which was associated with reduced atherosclerosis.[7]



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Caption: Proposed Anti-Inflammatory Pathway of **Tofogliflozin**.

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